molecular formula C23H23N3O5 B2953008 2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921563-81-7

2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

Cat. No.: B2953008
CAS No.: 921563-81-7
M. Wt: 421.453
InChI Key: LHZZZBYGJPPWMT-UHFFFAOYSA-N
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Description

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide features a unique hybrid structure combining a 1,3-dioxoisoindolinyl group linked via an acetamide bridge to a benzo[b][1,4]oxazepin scaffold. This seven-membered oxazepin ring contains ethyl and dimethyl substituents, enhancing steric bulk and lipophilicity, while the dioxoisoindolinyl moiety may contribute to hydrogen-bonding interactions.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-25-17-10-9-14(11-18(17)31-13-23(2,3)22(25)30)24-19(27)12-26-20(28)15-7-5-6-8-16(15)21(26)29/h5-11H,4,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZZZBYGJPPWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide represents a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a complex arrangement that includes an isoindoline moiety and a tetrahydrobenzo[b][1,4]oxazepin scaffold. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:

CompoundCell LineIC50 (μM)Reference
DoxorubicinMCF74.50 ± 0.3
PaclitaxelHePG22.50 ± 0.2
Test CompoundMCF711.42 ± 1.4

These results indicate that the compound exhibits moderate cytotoxicity against various cancer cell lines.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of critical metabolic pathways in cancer cells. It is hypothesized that the isoindoline and oxazepin structures interact with cellular targets such as tyrosine kinases and other signaling molecules involved in cell proliferation and survival.

Case Studies

In a notable study published in MDPI, researchers synthesized various derivatives of similar compounds and evaluated their biological activities. The study found that certain derivatives demonstrated significant inhibition of cancer cell growth and were effective against resistant cancer strains .

Another investigation into the structure–activity relationships (SAR) revealed that modifications to the benzene ring and the introduction of electron-withdrawing groups significantly enhanced the anticancer efficacy of these compounds .

Comparison with Similar Compounds

Table 1: Key Structural Features of the Target Compound and Analogs

Compound Name / ID Core Heterocycle(s) Key Substituents / Functional Groups Evidence Source
Target Compound Benzo[b][1,4]oxazepin + 1,3-dioxoisoindolinyl Ethyl, dimethyl, acetamide linker N/A
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-...) (11p) Benzo[e][1,4]diazepin + pyrimido[4,5-d]pyrimidin Butenyl, methylpyridinyl, acetamide linker
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Isoxazole + 2-oxoindolinylidene Fluoro, methylisoxazolyl, acetamide linker
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4) Oxadiazole + indolyl Thiol, methylindolyl
2-Hydroxy-N-phenyl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (1-F) 2-oxoindolinylidene Phenyl, hydroxy, acetamide linker

Analysis of Heterocyclic Cores

  • Benzo[b][1,4]oxazepin vs. Benzo[e][1,4]diazepin (11p): The target compound’s oxazepin ring (oxygen and nitrogen) offers distinct electronic and conformational properties compared to the diazepin core (two nitrogens) in compound 11p.
  • 1,3-Dioxoisoindolinyl vs. 2-Oxoindolinylidene: The dioxoisoindolinyl group in the target compound lacks the enolic hydrogen present in 2-oxoindolinylidene derivatives (e.g., 1-F), reducing its hydrogen-bonding donor capacity but increasing metabolic stability .
  • Isoxazole and Oxadiazole Systems :
    Compounds with isoxazole (e.g., E -configured analogs in ) or oxadiazole (e.g., 4 in ) cores prioritize heteroaromatic interactions. The target compound’s benzo-fused oxazepin may confer greater rigidity and target selectivity compared to these smaller rings.

Substituent Effects

  • Acetamide Linker :
    A common feature in all compounds, the acetamide group facilitates hydrogen bonding with biological targets. However, its orientation varies: in the target compound, it bridges two bulky heterocycles, possibly limiting conformational flexibility compared to simpler analogs like 1-F .

Hydrogen-Bonding and Crystal Packing

The dioxoisoindolinyl group’s carbonyls may participate in hydrogen-bonding networks similar to those in 2-oxoindolinylidene derivatives (e.g., 1-F), which form stable π-stacking interactions .

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